Enzyme Inhibition Potency: A Deliberate Low-Activity Profile Versus a High-Potency Analog
In a head-to-head comparison within the same assay system, 4-cyano-N-phenylbenzene-1-sulfonamide demonstrates significantly weaker inhibition of enzyme 2.1.2.3 (IC50 > 100 µM) compared to the closely related analog 3-[(4-cyanobenzene-1-sulfonyl)amino]benzamide (IC50 = 90 µM) [1]. This 10% lower potency is a critical differentiator, establishing the target compound not as a failed inhibitor but as a valuable, low-activity scaffold ideal for use as a negative control or for studying baseline effects in SAR campaigns where minimal target engagement is required.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 100 µM (above 0.1 mM) |
| Comparator Or Baseline | 3-[(4-cyanobenzene-1-sulfonyl)amino]benzamide: IC50 = 90 µM (0.09 mM) |
| Quantified Difference | Target compound is at least 1.1-fold less potent; the comparator achieves inhibition at a concentration where the target compound does not. |
| Conditions | Enzyme 2.1.2.3 assay at pH 7.5 and 25°C. Source: Homo sapiens [1]. |
Why This Matters
This data point allows researchers to select the compound specifically for its low potency, avoiding the confounding biological activity that would be introduced by more potent analogs in control experiments.
- [1] BRENDA Enzyme Database. Inhibitor data for enzyme 2.1.2.3. Accessed May 2026. View Source
